
(E)-1-(2-fluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic chemical entities to the final complex compound. For instance, a related compound, AR-A014418, was synthesized through a seven-step process starting from commercially available precursors, achieving an overall yield of 21% and showcasing the complexity involved in synthesizing such compounds (Liang et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to "(E)-1-(2-fluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" has been elucidated using various spectroscopic and analytical techniques. For example, the crystal structure of a 1,2-dihydroquinazolin-4(3H)-one derivative was confirmed through single crystal X-ray diffraction studies, highlighting the importance of structural analysis in understanding the compound's configuration (Gudasi et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving compounds of this nature typically include nucleophilic attacks, condensation, and rearrangement reactions. For instance, methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines, when heated in formic acid, rearrange to form benzazepines, demonstrating the complex reactions these compounds can undergo (McMahon et al., 1982).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and stability, are crucial for understanding the behavior of chemical compounds under different conditions. While specific data for "(E)-1-(2-fluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea" were not directly found, similar compounds exhibit diverse physical properties that influence their application and handling (Saravanan et al., 2015).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Research on mono- and dinuclear Ni(II) complexes with quinazoline-type ligands, including those similar to the specified compound, highlights their synthesis, structural characterization, and potential applications in developing new materials with unique properties. These complexes have been explored for their spectroscopic, electrochemical, thermal, and antimicrobial properties (Chai et al., 2017).
Biological Activities
- Novel urea and bis-urea derivatives have been designed and synthesized for biological evaluations, particularly in antiproliferative screenings against various cancer cell lines. These studies aim to identify compounds with potent activity, emphasizing the importance of urea functionalities in enhancing biological activities (Perković et al., 2016).
Antimicrobial and Antifungal Activities
- The antimicrobial and antifungal activities of quinazoline derivatives have been investigated, demonstrating the potential of these compounds in developing new therapeutic agents for treating various infections. These studies reveal the significance of structural modifications in optimizing the biological effectiveness of these compounds (Singh & Pandey, 2006).
Synthesis Methodologies
- Innovative synthesis methods for dihydroquinazolines, including the use of microwave irradiation and environmentally benign reactants, have been developed. These methodologies provide efficient routes to quinazoline derivatives, highlighting the compound's role in advancing synthetic chemistry (Sarma & Prajapati, 2011).
Receptor Antagonism Studies
- Isoquinoline and quinazoline urea analogues have been studied as antagonists for human adenosine A(3) receptors, showcasing the pharmacological relevance of urea derivatives in modulating receptor activities. These findings contribute to understanding the therapeutic potential of such compounds in treating diseases related to adenosine receptor dysregulation (van Muijlwijk-Koezen et al., 2000).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(2-fluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 2-amino-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanoic acid with 2-fluorobenzoyl isocyanate, followed by reduction of the resulting intermediate and subsequent reaction with urea. The final product is obtained after purification by recrystallization.", "Starting Materials": [ "2-amino-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanoic acid", "2-fluorobenzoyl isocyanate", "sodium borohydride", "urea" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)propanoic acid with 2-fluorobenzoyl isocyanate in the presence of a base such as triethylamine or pyridine to form the corresponding intermediate.", "Step 2: Reduction of the intermediate obtained in step 1 using sodium borohydride in a suitable solvent such as ethanol or methanol to yield the corresponding amine intermediate.", "Step 3: Reaction of the amine intermediate obtained in step 2 with urea in the presence of a suitable catalyst such as p-toluenesulfonic acid or triethylamine to form the final product, (E)-1-(2-fluorophenyl)-3-(3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea.", "Step 4: Purification of the final product by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
Numéro CAS |
941941-59-9 |
Formule moléculaire |
C23H19FN4O3 |
Poids moléculaire |
418.428 |
Nom IUPAC |
1-(2-fluorophenyl)-3-[3-[(3-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C23H19FN4O3/c1-31-16-8-6-7-15(13-16)14-28-21(17-9-2-4-11-19(17)26-23(28)30)27-22(29)25-20-12-5-3-10-18(20)24/h2-13H,14H2,1H3,(H2,25,27,29) |
Clé InChI |
JDIPCDSVXMTFMR-SZXQPVLSSA-N |
SMILES |
COC1=CC=CC(=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



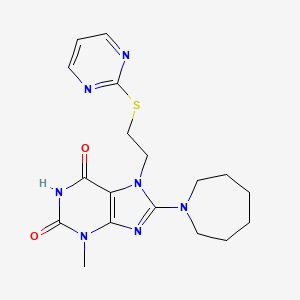
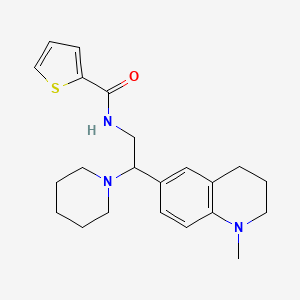
![8-Isopropyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2487479.png)
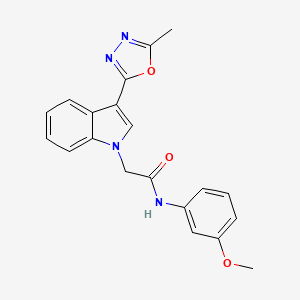
![N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2487481.png)
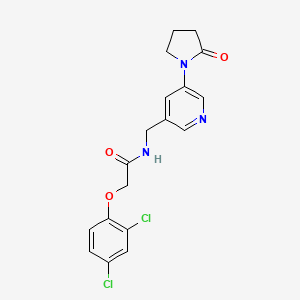
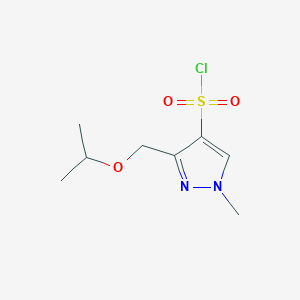
![1-[(4-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2487485.png)
![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]quinoxaline](/img/structure/B2487486.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2487487.png)

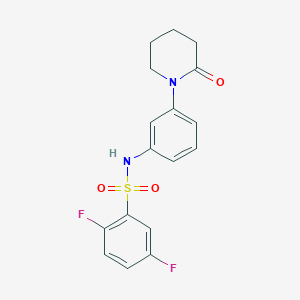
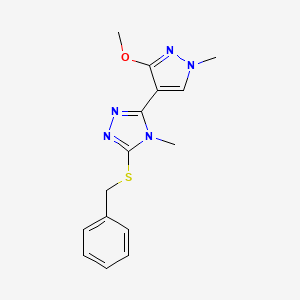
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2487498.png)